Cas no 2097916-59-9 (1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea)

1-ベンジル-3-(2-(3-シクロプロピル-2,2-ジオキソ-1,3-ジヒドロ-2λ6,1,3-ベンゾチアジアゾール-1-イル)エチル)尿素は、ベンゾチアジアゾール骨格と尿素基を有する複雑な有機化合物です。この化合物の特徴的な構造は、シクロプロピル基とスルホンアミド様のジオキソ基を併せ持つことで、高い分子多様性と特異的な生物学的活性が期待されます。特に、医薬品中間体としての応用可能性が注目されており、標的タンパク質との選択的相互作用を可能にする立体電子効果を有しています。合成プロセスにおいても、ベンジル基の導入により溶解性と反応性が調整可能な点が技術的利点として挙げられます。

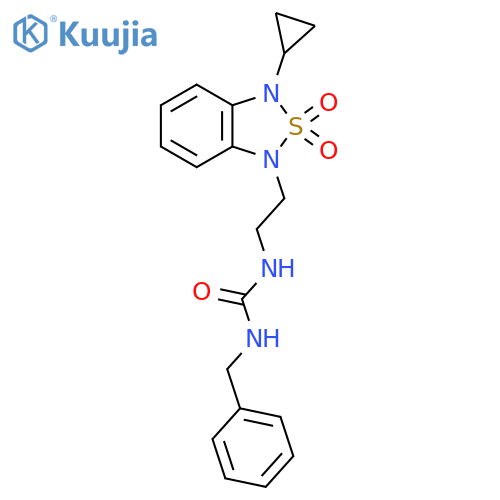

2097916-59-9 structure

商品名:1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea

1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea

- F6510-1738

- AKOS032465776

- 1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea

- 2097916-59-9

- 1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea

-

- インチ: 1S/C19H22N4O3S/c24-19(21-14-15-6-2-1-3-7-15)20-12-13-22-17-8-4-5-9-18(17)23(16-10-11-16)27(22,25)26/h1-9,16H,10-14H2,(H2,20,21,24)

- InChIKey: SQNZFNUXBKBEQJ-UHFFFAOYSA-N

- ほほえんだ: S1(N(CCNC(NCC2C=CC=CC=2)=O)C2C=CC=CC=2N1C1CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 386.14126175g/mol

- どういたいしつりょう: 386.14126175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6510-1738-15mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-40mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-75mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-100mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-2mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-20μmol |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-50mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-2μmol |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-10mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6510-1738-4mg |

1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea |

2097916-59-9 | 4mg |

$66.0 | 2023-09-08 |

1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2097916-59-9 (1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量